Multi-step synthesis: The synthesis of these compounds often involves multiple steps, utilizing various starting materials and reaction conditions. [, , , ]
Microwave irradiation: Microwave-assisted synthesis has been successfully employed in the preparation of specific derivatives, demonstrating improved efficiency and yield. []
Molecular Structure Analysis
Diverse hydrogen bonding patterns: Compounds in this class exhibit a wide range of hydrogen bonding interactions (C-H...O, N-H...O, C-H...π, C-Cl...π), leading to various supramolecular architectures, including dimers, chains, sheets, and three-dimensional networks. [, , , , , ]
Solvent effects: Crystallization solvents can influence the hydrogen bonding patterns and overall crystal packing. Several examples involve ethanol solvates. [, , ]
Applications
Inhibition of phosphodiesterase: 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines have shown potent inhibitory activity against human eosinophil phosphodiesterase (PDE4), with potential applications in treating inflammatory diseases. []
TLR7/8 antagonism: A specific derivative, MHV370, has been identified as a potent and selective TLR7/8 antagonist, showing promise as a therapeutic agent for systemic autoimmune diseases like Sjögren's syndrome and lupus. []
Cathepsin S inhibition: A noncovalent inhibitor, 1-[3-[4-(6-chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670), has been developed, exhibiting high selectivity for cathepsin S and potential for immunosuppressive therapy. []
Dopamine D3 receptor activity: Studies on dopamine agonist-induced yawning in rats suggest that specific pyrazolo[4,3-c]pyridine derivatives might act as dopamine D3 receptor agonists, offering insights into potential therapeutic targets for neurological and psychiatric disorders. []
Antibacterial activity: 5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have demonstrated promising antibacterial activity against ESKAPE pathogens, suggesting potential as novel antimicrobial agents. []
Related Compounds
Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The key difference lies in the substituents at the 1, 3, and 5 positions. While the target compound has a diphenylmethyl group at position 3 and a tetrahydro-2-furanylcarbonyl group at position 5, this related compound features an ethyl and a tert-butyl ester group at positions 3 and 5, respectively, and an isopropyl group at position 1.
Relevance: This compound is structurally very similar to 1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, with the only difference being a chlorine atom replacing the fluorine atom on the 1-position phenyl ring. They both share the core pyrazolo[4,3-c]pyridine structure with 3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, but with different substituents at the 1, 3, and 5 positions.
Relevance: Like the previous two compounds, this molecule retains the core pyrazolo[4,3-c]pyridine structure seen in 3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The differences arise from the substituents at positions 1, 3, and 5. In this compound, a 3-methylphenyl group is present at position 1, while a 4-(trifluoromethyl)phenyl and a methylsulfonyl group occupy positions 3 and 5, respectively. This contrasts with the diphenylmethyl and tetrahydro-2-furanylcarbonyl groups found at the corresponding positions in the target compound.
Relevance: MHV370, while containing a distinct pyrazolo[3,4-b]pyridine moiety, also shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with 3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This structural similarity highlights the potential of modifying the pyrazolopyridine scaffold to target different therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.